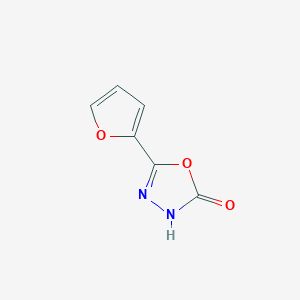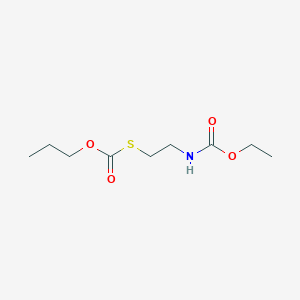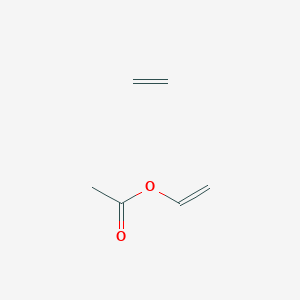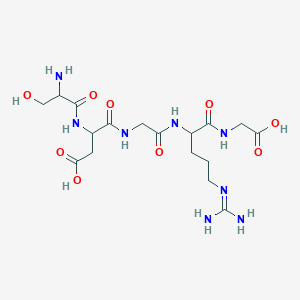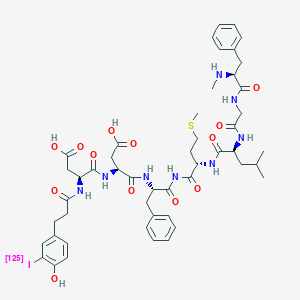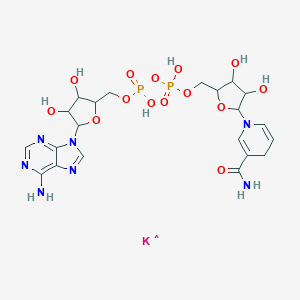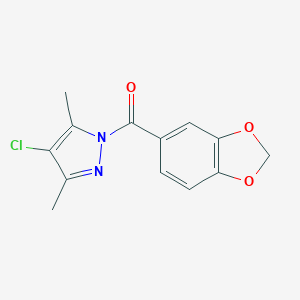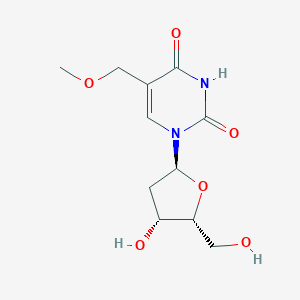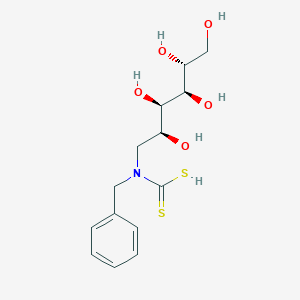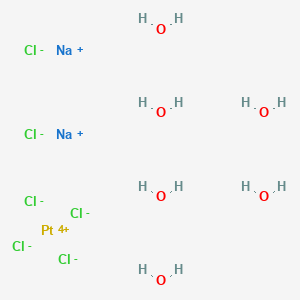
Sodium hexachloroplatinate(IV) hexahydrate
Descripción general
Descripción
Sodium hexachloroplatinate(IV) hexahydrate is a complex chemical compound with significant interest in various scientific fields due to its unique properties and potential applications. It is particularly noted for its role in catalysis, materials science, and analytical chemistry.
Synthesis Analysis
The synthesis of Sodium hexachloroplatinate(IV) hexahydrate involves various chemical reactions, with the kinetics and mechanism of the reactions being subjects of study. For example, the kinetics of reduction of hexachloroplatinate(IV) by dithionite has been examined, revealing first-order kinetics in both reactants and specific conditions favoring the reduction process (Pal & Sen Gupta, 2012).
Molecular Structure Analysis
Research into the molecular structure of Sodium hexachloroplatinate(IV) hexahydrate and related compounds has utilized various analytical techniques. For instance, studies have explored the coordination chemistry and speciation behavior in solution, revealing insights into the Pt-Cl and Pt-O coordination chemistry under various conditions (Spieker et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving Sodium hexachloroplatinate(IV) hexahydrate include photoaquation and inner-sphere reductions. Studies on the photoaquation reaction have proposed mechanisms based on redox processes and chain reactions, significantly influenced by environmental conditions (Cox, Peters, & Wehry, 1972).
Physical Properties Analysis
Investigations into the physical properties of Sodium hexachloroplatinate(IV) hexahydrate include studies on its crystal structure and hydration effects. Research has shown how water molecules interact with the compound's structure, influencing its physical characteristics and stability (Zordan & Brammer, 2004).
Aplicaciones Científicas De Investigación
Photoreductive Deposition of Metallic Platinum
- Scientific Field: Material Science
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate is used as a precursor for the photoreductive deposition of metallic platinum on various substrates such as a photoactive protein film .
- Results or Outcomes: These films have potential applications as biohybrid catalysts .
Preparation of Platinum Complexes
- Scientific Field: Inorganic Chemistry
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate acts as a source of platinum in the preparation of platinum complexes .
- Methods of Application: The compound is often obtained as an intermediate in the preparation of Pt complexes, often starting with the dissolution of platinum in aqua regia, giving hexachloroplatinic acid, which is then reacted with sodium chloride and evaporated, leaving the salt behind .
Synthesis of Platinum Nanoparticles
- Scientific Field: Nanotechnology
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate is used in the synthesis of platinum nanoparticles using glutathione as a reducing agent .
Catalyst in Chemical Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate is used as a catalyst in various chemical reactions .
Determination of Potassium
- Scientific Field: Analytical Chemistry
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate is used in the determination of potassium, by selective precipitation as potassium chloroplatinate .
Platinum-195 NMR Spectroscopy
- Scientific Field: Spectroscopy
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate is utilized as the most common chemical shift reference in platinum-195 NMR spectroscopy .
Catalyst in Hydrosilylation of Alkynes
- Scientific Field: Organic Chemistry
- Application Summary: Sodium hexachloroplatinate(IV) hexahydrate is used as a catalyst in the hydrosilylation of alkynes .
Purification of Platinum
Propiedades
IUPAC Name |
disodium;hexachloroplatinum(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFQOIBWJITQRI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12Na2O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |
| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21711 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium hexachloroplatinate(IV) hexahydrate | |
CAS RN |
19583-77-8 | |
| Record name | Natriumchloroplatinat | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




